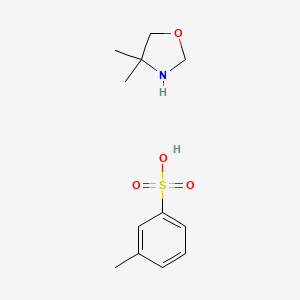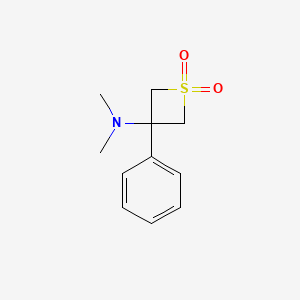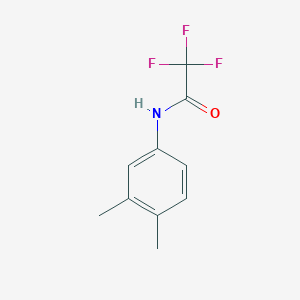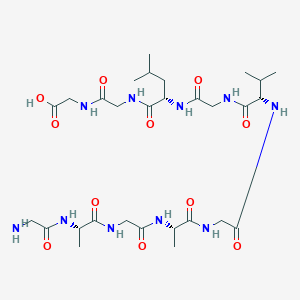
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide includes glycine, alanine, valine, and leucine, which are known for their roles in protein synthesis and metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-alanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. This method can be more cost-effective and scalable for large quantities.
化学反応の分析
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine has several scientific research applications:
Chemistry: It is used as a model peptide to study protein folding and stability.
Biology: The peptide can be used in cell culture studies to investigate cellular uptake and metabolism.
Medicine: It has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.
Industry: The peptide can be used in the development of biomaterials and as a component in various industrial processes.
作用機序
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger signaling pathways that influence cellular functions. Additionally, the peptide’s structure allows it to penetrate cell membranes, facilitating intracellular effects.
類似化合物との比較
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar amino acid composition.
Glycyl-L-leucyl-L-alanine: Another peptide with a different sequence but containing some of the same amino acids.
L-alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine is unique due to its specific sequence and length, which confer distinct properties and potential applications. Its combination of amino acids allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.
特性
CAS番号 |
929522-04-3 |
|---|---|
分子式 |
C29H50N10O11 |
分子量 |
714.8 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H50N10O11/c1-14(2)7-18(28(49)34-9-20(41)31-13-24(45)46)38-22(43)11-35-29(50)25(15(3)4)39-23(44)12-33-27(48)17(6)37-21(42)10-32-26(47)16(5)36-19(40)8-30/h14-18,25H,7-13,30H2,1-6H3,(H,31,41)(H,32,47)(H,33,48)(H,34,49)(H,35,50)(H,36,40)(H,37,42)(H,38,43)(H,39,44)(H,45,46)/t16-,17-,18-,25-/m0/s1 |
InChIキー |
LKFPQBJFBCKYRW-CBJGFHJPSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


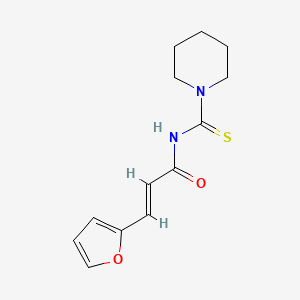
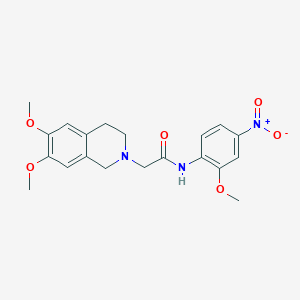

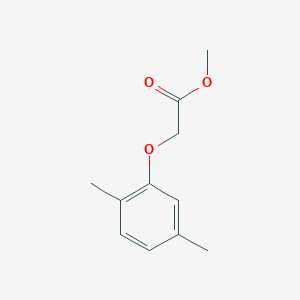
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)

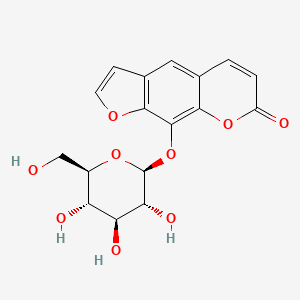
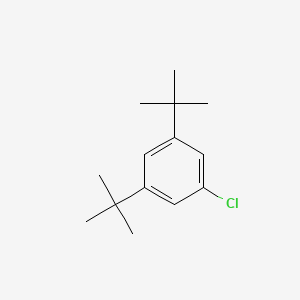
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
